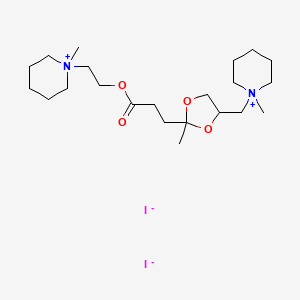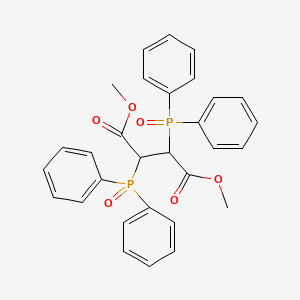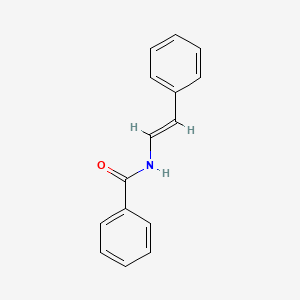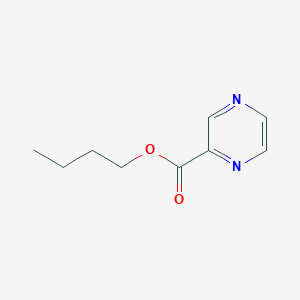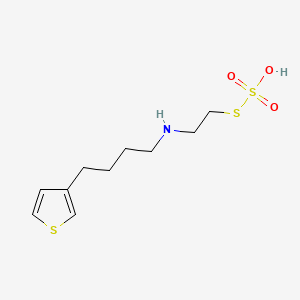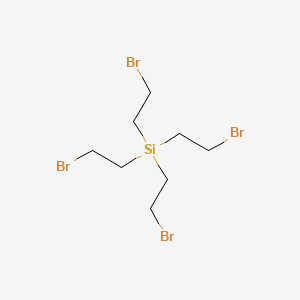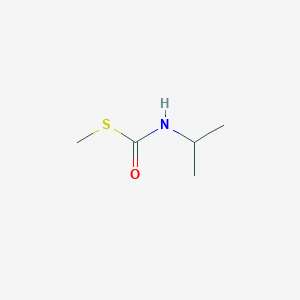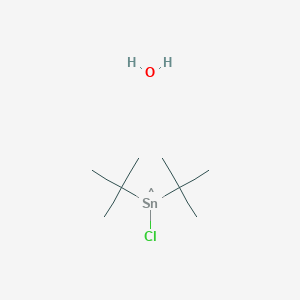
CID 72820188
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 72820188 is a chemical compound with unique properties and applications in various scientific fields
Méthodes De Préparation
Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, which are chosen based on the desired chemical structure of CID 72820188.
Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the compound.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
CID 72820188 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound, typically using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
CID 72820188 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: This compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 72820188 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 72820188 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 12345678: This compound shares a similar chemical structure but differs in its reactivity and applications.
CID 87654321: While structurally related, this compound has distinct biological activities and uses.
Propriétés
Formule moléculaire |
C8H20ClOSn |
|---|---|
Poids moléculaire |
286.41 g/mol |
InChI |
InChI=1S/2C4H9.ClH.H2O.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H;1H2;/q;;;;+1/p-1 |
Clé InChI |
YZLYYLCWNIHNSE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[Sn](C(C)(C)C)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


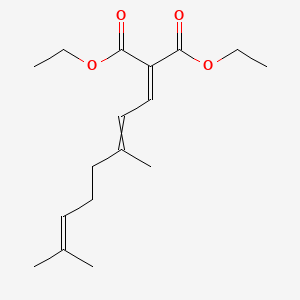
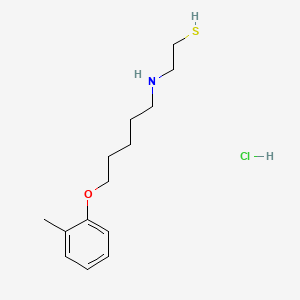
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)
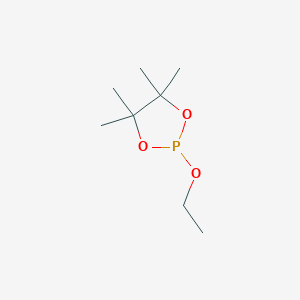
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
